molecular formula C13H15N5O2 B11846180 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one CAS No. 61741-43-3

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one

Cat. No.: B11846180
CAS No.: 61741-43-3
M. Wt: 273.29 g/mol
InChI Key: UGOPKSHKQMPXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one (CAS 61741-43-3) is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. It features a molecular structure that hybridizes a quinazolin-4(1H)-one core, a privileged scaffold in drug discovery, with a 2-oxoimidazolidine moiety via an ethylamino linker . This combination is designed to create a novel molecular framework for investigating new therapeutic agents. The research value of this compound is rooted in the established biological activities of its constituent parts. Quinazolinone derivatives are extensively documented in scientific literature for their potent cytotoxic effects and are key structural components in several approved anticancer drugs . Concurrently, 2-oxoimidazolidine (hydantoin) and related structures, such as 2-thioxoimidazolidin-4-one, have demonstrated compelling antiproliferative activity in preclinical studies. Recent research on related 2-thioxoimidazolidine derivatives has shown that these compounds can halt the cell cycle in specific phases (G0/G1 or S phase) and trigger apoptosis in cancer cell lines, including liver (HepG-2) and colon (HCT-116) cancers . Furthermore, some derivatives exhibit a good inhibitory effect on NF-E2-related factor 2 (Nrf2), highlighting a potential mechanism of action for further investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is supplied as a solid and requires storage at the recommended conditions to maintain stability. Researchers are exploring this and related hybrid molecules as attractive lead compounds for the development of targeted cancer therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61741-43-3

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2-[2-(2-oxoimidazolidin-1-yl)ethylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N5O2/c19-11-9-3-1-2-4-10(9)16-12(17-11)14-5-7-18-8-6-15-13(18)20/h1-4H,5-8H2,(H,15,20)(H2,14,16,17,19)

InChI Key

UGOPKSHKQMPXLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Amination and Annulation of Amidines

The RSC protocol outlines a copper-catalyzed amination and annulation strategy for quinazolin-4(1H)-ones. For example, reacting 2-(4,5-dihydrooxazol-2-yl)aniline with acid chlorides in tetrahydrofuran (THF) and triethylamine (Et₃N) yields substituted quinazolinones. Adapting this method, the target compound’s quinazolinone core could be synthesized via:

Anthranilic acid derivative+Amidine precursorCu(OAc)₂, DMSOQuinazolin-4(1H)-one[4]\text{Anthranilic acid derivative} + \text{Amidine precursor} \xrightarrow{\text{Cu(OAc)₂, DMSO}} \text{Quinazolin-4(1H)-one}

Reaction Conditions :

  • Catalyst : Copper(II) acetate (0.1 mmol).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 90°C under air.

  • Purification : Column chromatography (petroleum ether/ethyl acetate).

Functionalization with Ethylamino Linkers

Introducing the ethylamino side chain requires alkylation or nucleophilic substitution. A method from Ambeed.com demonstrates the use of 4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene in DMF with potassium carbonate (K₂CO₃) to achieve 64% yield. Analogously, the quinazolinone’s amine group could react with 1-(2-bromoethyl)imidazolidin-2-one under similar conditions:

Quinazolinone-NH2+Br-CH2CH2N(imidazolidinone)K₂CO₃, DMFTarget compound[2]\text{Quinazolinone-NH}2 + \text{Br-CH}2\text{CH}_2-N\text{(imidazolidinone)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}

Optimization Insights :

  • Base : Potassium carbonate enhances nucleophilicity.

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates.

  • Yield : 60–70% after recrystallization.

Cyclization to Form the Imidazolidinone Moiety

The imidazolidinone ring is constructed via cyclization of urea derivatives or thiourea intermediates. A Degruyter study synthesized a chromone derivative by refluxing thiourea with bromoethane in DMSO, followed by NaOH-mediated cyclization. Applying this approach:

  • Thiourea Intermediate Formation :

    Ethylenediamine+CS2K₂CO₃, DMSOThiourea derivative[3]\text{Ethylenediamine} + \text{CS}_2 \xrightarrow{\text{K₂CO₃, DMSO}} \text{Thiourea derivative}
  • Cyclization :

    Thiourea+NaOHRefluxImidazolidin-2-one[3]\text{Thiourea} + \text{NaOH} \xrightarrow{\text{Reflux}} \text{Imidazolidin-2-one}

Critical Parameters :

  • Temperature : 40–100°C for intermediate stability.

  • Purification : Filtration and recrystallization from diethyl ether.

Integrated Synthetic Route

Combining these steps, a plausible pathway for This compound is:

  • Quinazolinone Synthesis :

    • React 2-aminobenzonitrile with 2-aminoethanol in chlorobenzene under ZnCl₂ catalysis.

    • Yield: 72% after recrystallization.

  • Side Chain Installation :

    • Alkylate the quinazolinone amine with 1-(2-bromoethyl)imidazolidin-2-one in DMF/K₂CO₃.

    • Yield: ~64%.

  • Final Purification :

    • Flash chromatography (petroleum ether/ethyl acetate) and recrystallization.

Comparative Analysis of Reaction Conditions

StepReagents/ConditionsYieldSource
Quinazolinone formationZnCl₂, chlorobenzene, reflux72%
AlkylationK₂CO₃, DMF, room temperature64%
CyclizationNaOH, reflux73%

Challenges and Optimization Strategies

  • Side Reactions : Over-alkylation can occur during side chain installation. Using stoichiometric K₂CO₃ and controlled temperatures minimizes this.

  • Purification : Silica gel chromatography effectively separates regioisomers.

  • Scalability : Transitioning from batch to flow chemistry could improve yields for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one may inhibit cellular pathways involved in cancer progression. Quinazolinone derivatives have been explored for their ability to act as inhibitors of various kinases implicated in tumor growth .

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

Anti-inflammatory Effects

The structure of this compound allows it to interact with inflammatory pathways, potentially reducing inflammation through the inhibition of cyclooxygenase enzymes (COX) . This property positions it as a candidate for developing new anti-inflammatory drugs.

Synthesis and Modification

The synthesis of This compound typically involves multi-step processes starting from readily available precursors. The synthetic route can be optimized to enhance yield and purity, which is crucial for pharmacological testing.

Synthetic Pathway Overview

  • Starting Materials : Identify suitable precursors for the quinazolinone and imidazolidinone components.
  • Reactions : Employ nucleophilic substitution reactions facilitated by the electrophilic carbonyl group in the quinazolinone structure.
  • Purification : Use techniques such as chromatography to isolate the final product.

Study on Anticancer Activity

A study investigated the effects of quinazolinone derivatives on colorectal cancer cell lines. The results indicated that specific modifications to the quinazolinone scaffold enhanced cytotoxicity against cancer cells, suggesting a structure–activity relationship that could be exploited in drug design .

Antimicrobial Evaluation

Another research effort focused on synthesizing various quinazolinone derivatives, including those structurally similar to This compound . The antimicrobial activity was assessed against multiple strains, revealing promising results that support further exploration of these compounds as potential antibiotics .

Inflammatory Response Studies

Research has also shown that certain quinazolinones can inhibit COX enzymes, leading to reduced inflammatory responses in animal models. This highlights the therapeutic potential of This compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., 9l) exhibit higher melting points (191–193°C) compared to nitro- or alkyl-substituted analogs, likely due to stronger intermolecular forces .
  • Yields : Electron-withdrawing groups (e.g., nitro in 9i) correlate with higher yields (86%), whereas bulky substituents (e.g., 4-methylbenzyl in 9f) reduce yields (79%) .

Research Findings and Implications

  • Antibacterial Potential: While direct data for the target compound are lacking, structurally related quinazolinones (e.g., benzofuran hybrids in ) show moderate to strong antibacterial activity, suggesting the oxoimidazolidine group could enhance efficacy .
  • Solubility and Bioavailability : The polar oxoimidazolidine moiety may improve aqueous solubility compared to lipophilic halogenated derivatives (e.g., 9k, 9l), though this requires experimental validation .

Biological Activity

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one, with CAS number 61741-43-3, is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its pharmacological properties, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O2, with a molecular weight of 273.291 g/mol. The structure features a quinazolinone core linked to an imidazolidinyl ethylamine moiety, which is thought to contribute to its biological activity.

PropertyValue
CAS Number61741-43-3
Molecular FormulaC13H15N5O2
Molecular Weight273.291 g/mol

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives inhibited the growth of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells with IC50 values ranging from 10 μM to 12 μM .

Another study highlighted that compounds with dual inhibitory effects on EGFR and VEGFR-2 kinases showed promising results in inducing apoptosis in cancer cells, suggesting that similar mechanisms may be at play for this compound .

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives are also noteworthy. In a screening study, several synthesized compounds demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that these compounds could serve as potential alternatives or adjuncts to traditional antibiotics .

Study on Dual Kinase Inhibition

A significant study focused on the synthesis and evaluation of S-Alkylated quinazolinones revealed that compounds with structural similarities to this compound were effective in inhibiting both EGFR and VEGFR-2 kinases. The most potent analogs induced cell cycle arrest at the G1 phase and significantly increased apoptosis rates in treated cells compared to controls .

Antimicrobial Screening Results

A comprehensive antimicrobial screening was conducted on newly synthesized quinazolinones, including derivatives similar to the target compound. The study reported the following results:

Compound No.Activity Against E. coliActivity Against S. aureusActivity Against C. albicans
3StrongModerateNo activity
11ModerateStrongModerate
17StrongStrongNo activity

These findings underscore the potential of quinazolinone derivatives as antimicrobial agents .

Q & A

Q. Table 1: Representative Yields and Conditions for Analogous Quinazolinone Derivatives

SubstituentYield (%)Melting Point (°C)Key Reaction ConditionsReference
4-Nitrophenylamino86175–177DMF, 90°C, 12 h
3,4-Dichlorophenylamino90191–193Ethanol reflux, 8 h
4-Fluorophenylamino79143–145DMSO, 80°C, 10 h

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the quinazolinone ring and oxoimidazolidinone).
  • NMR Spectroscopy :
    • ¹H NMR : Look for NH protons (δ 10–12 ppm) and imidazolidinone protons (δ 3.0–4.0 ppm for CH₂ groups).
    • ¹³C NMR : Confirm carbonyl carbons (quinazolinone C=O at ~160–165 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄N₅O₂: calculated 280.1140, observed 280.1135).
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages to verify purity.

Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
  • Substituent Effects : Compare analogs systematically (e.g., electron-withdrawing groups like NO₂ enhance antibacterial activity but reduce solubility).
  • Purity Verification : Use HPLC (e.g., Newcrom R1 column with isocratic elution) to confirm compound integrity before testing.

Example Strategy :
If a derivative shows inconsistent anticancer activity:

Re-test with purified batches (≥95% by HPLC).

Screen against multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.

Perform molecular docking to predict binding affinity variations due to substituents.

Advanced: What strategies optimize the introduction of the 2-oxoimidazolidin-1-yl ethylamino group during synthesis?

Methodological Answer:

  • Linker Stability : Use Boc-protected amines to prevent side reactions during coupling, followed by deprotection with TFA.
  • Solvent Selection : DMSO enhances solubility of polar intermediates but may require post-reaction dialysis.
  • Catalytic Approaches : Employ Pd/C or CuI for Ullmann-type coupling to attach the ethylamino group efficiently.

Q. Table 2: Impact of Solvent on Yield for Ethylamino-Functionalized Derivatives

SolventReaction Time (h)Yield (%)Purity (HPLC)
DMF128692%
Ethanol247288%
DMSO107990%

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Vary Substituents : Synthesize analogs with modifications to:

  • Quinazolinone Core : Introduce halogens (Cl, F) or electron-donating groups (OCH₃).
  • Ethylamino Linker : Adjust chain length or incorporate heteroatoms (e.g., S instead of CH₂).

Biological Testing :

  • Anticancer : MTT assay against cancer cell lines.
  • Antimicrobial : Broth microdilution for MIC determination.

Computational Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding to targets like thymidylate synthase.

Q. Example SAR Insight :

  • Imidazolidinone Modification : Adding methyl groups to the imidazolidinone ring increases hydrophobicity, enhancing blood-brain barrier penetration.

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures).
  • Byproduct Control : Monitor for dimerization via LC-MS and adjust stoichiometry (1.2:1 amine-to-quinazolinone ratio).
  • Yield Reproducibility : Use automated reactors to maintain precise temperature and stirring rates.

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by cooling the sample (e.g., 0°C).
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons.
  • Comparative Analysis : Cross-reference with analogs (e.g., 2-((4-methylbenzyl)amino)quinazolin-4(1H)-one in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.